molecular formula C11H22OS B12560484 11-Sulfanylundecanal CAS No. 144314-69-2

11-Sulfanylundecanal

Cat. No.: B12560484
CAS No.: 144314-69-2
M. Wt: 202.36 g/mol
InChI Key: IIUKIXWEKFNLLM-UHFFFAOYSA-N
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Description

11-Sulfanylundecanal is an organic compound with the molecular formula C11H22OS It is characterized by the presence of a sulfanyl group (-SH) attached to an undecanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Sulfanylundecanal typically involves the introduction of a sulfanyl group to an undecanal precursor. One common method is the thiolation of undecanal using thiol reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

11-Sulfanylundecanal undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 11-Sulfanylundecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-Sulfanylundecanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Sulfanylundecanal involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to the modulation of biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Undecanal: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    11-Mercaptoundecanoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.

    11-Bromoundecanal:

Uniqueness

11-Sulfanylundecanal is unique due to the presence of both an aldehyde and a sulfanyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and biochemical research .

Properties

CAS No.

144314-69-2

Molecular Formula

C11H22OS

Molecular Weight

202.36 g/mol

IUPAC Name

11-sulfanylundecanal

InChI

InChI=1S/C11H22OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h10,13H,1-9,11H2

InChI Key

IIUKIXWEKFNLLM-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCS)CCCCC=O

Origin of Product

United States

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